9-ACETYL-6-CHLORO-2-(2-CHLORO-1-OXOPROPYL)-9H-CARBAZOLE
CAS No.: 114041-34-8
Cat. No.: VC20806538
Molecular Formula: C17H13Cl2NO2
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114041-34-8 |
|---|---|
| Molecular Formula | C17H13Cl2NO2 |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | 1-(9-acetyl-6-chlorocarbazol-2-yl)-2-chloropropan-1-one |
| Standard InChI | InChI=1S/C17H13Cl2NO2/c1-9(18)17(22)11-3-5-13-14-8-12(19)4-6-15(14)20(10(2)21)16(13)7-11/h3-9H,1-2H3 |
| Standard InChI Key | MUUAMUZKWBQPCO-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC2=C(C=C1)C3=C(N2C(=O)C)C=CC(=C3)Cl)Cl |
| Canonical SMILES | CC(C(=O)C1=CC2=C(C=C1)C3=C(N2C(=O)C)C=CC(=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Formula
9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole has a molecular formula of C17H13Cl2NO2, with a molecular weight of 334.2 g/mol. The compound's IUPAC name is 1-(9-acetyl-6-chlorocarbazol-2-yl)-2-chloropropan-1-one, reflecting its structural components. The molecular structure consists of a tricyclic carbazole core with a nitrogen atom at position 9, which is acetylated. Additionally, there is a chloro group at position 6 and a 2-chloro-1-oxopropyl substituent at position 2. This specific arrangement of functional groups contributes to the compound's unique chemical properties and biological activities.
Physical and Chemical Properties
The physical and chemical properties of 9-acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole are summarized in Table 1. These properties provide essential information for understanding the compound's behavior in various chemical and biological environments, which is crucial for its application in research and potential pharmaceutical development.
Table 1: Physical and Chemical Properties of 9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole
| Property | Value |
|---|---|
| CAS Number | 114041-34-8 |
| Molecular Formula | C17H13Cl2NO2 |
| Molecular Weight | 334.2 g/mol |
| Density | 1.375 g/cm³ |
| Boiling Point | 454.107°C at 760 mmHg |
| Flash Point | 228.436°C |
| Standard InChI | InChI=1S/C17H13Cl2NO2/c1-9(18)17(22)11-3-5-13-14-8-12(19)4-6-15(14)20(10(2)21)16(13)7-11/h3-9H,1-2H3 |
| Standard InChIKey | MUUAMUZKWBQPCO-UHFFFAOYSA-N |
| LogP | 4.91800 |
| PSA | 39.07000 |
| Vapour Pressure | 0 mmHg at 25°C |
| Index of Refraction | 1.642 |
The compound has a relatively high boiling point (454.107°C at 760 mmHg) and flash point (228.436°C), indicating its thermal stability . Its LogP value of 4.918 suggests relatively high lipophilicity, which may influence its membrane permeability and bioavailability in biological systems . The compound's polar surface area (PSA) of 39.07 provides insight into its potential for membrane penetration, which is important for drug development considerations.
Synthesis Methods
Synthetic Routes
9-Acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole can be synthesized through multi-step organic reactions involving chlorination and acetylation processes. One documented synthetic route starts from Carprofen Impurity, as noted in chemical databases . The synthesis typically involves careful manipulation of reaction conditions to ensure selective functionalization at specific positions of the carbazole core. The complexity of the molecular structure necessitates precise control over reaction parameters to achieve high yield and purity of the final product.
Reaction Conditions and Protocols
Biological Activities and Applications
Anticancer Properties
One of the most significant biological activities associated with 9-acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole and its derivatives is their anticancer potential. Research findings indicate that some derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action may involve interaction with specific cellular targets, leading to inhibition of cancer cell proliferation or induction of apoptosis. While specific data on the anticancer activity of 9-acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole itself is limited in the available search results, its structural features suggest potential for development as an anticancer agent or as a lead compound for the design of more potent derivatives.
Antimicrobial Activities
In addition to anticancer properties, 9-acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole and related carbazole derivatives have demonstrated antimicrobial properties. The presence of specific functional groups, including the chloro substituents, may contribute to this activity by facilitating interaction with microbial targets. Research in this area continues to explore the spectrum of antimicrobial activity and the structure-activity relationships that govern this property. Understanding these relationships is crucial for the rational design of new antimicrobial agents based on the carbazole scaffold.
Anti-inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of 9-acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole derivatives. These properties may be mediated through interaction with specific inflammatory pathways or pain receptors, making these compounds potential candidates for development as anti-inflammatory or analgesic drugs. Further studies are needed to elucidate the exact mechanisms underlying these activities and to optimize the molecular structure for enhanced therapeutic efficacy.
Structure-Activity Relationships
Role of Functional Groups
The biological activity of 9-acetyl-6-chloro-2-(2-chloro-1-oxopropyl)-9H-carbazole is significantly influenced by its structural features, particularly the presence and position of specific functional groups. The carbazole core provides a rigid framework that positions the functional groups in specific spatial orientations, which may be critical for interaction with biological targets. The presence of chloro substituents at positions 6 and in the 2-chloro-1-oxopropyl group at position 2 may contribute to the compound's lipophilicity and its ability to penetrate biological membranes . Additionally, the acetyl group at position 9 (on the nitrogen) may influence the compound's electronic properties and its ability to form hydrogen bonds with target molecules. Understanding these structure-activity relationships is essential for the rational design of more potent derivatives with enhanced biological activities.
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